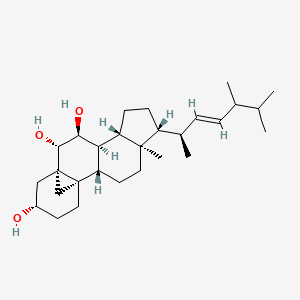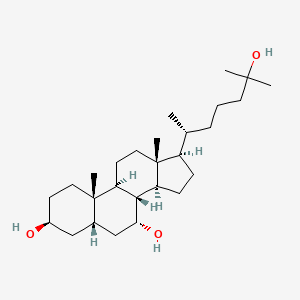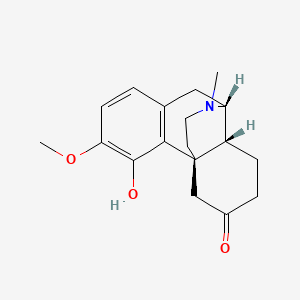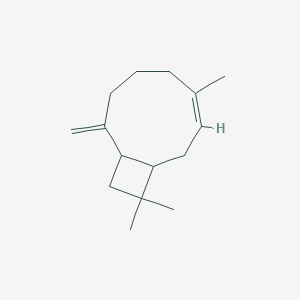
erythro-4-hydroxy-L-glutamate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythro-4-hydroxy-L-glutamate(1-) is a dicarboxylic acid monoanion obtained by deprotonation of the carboxy groups and protonation of the amino group of erythro-4-hydroxy-L-glutamic acid. It has a role as a human metabolite. It is a dicarboxylic acid monoanion and a L-alpha-amino acid anion. It derives from a L-glutamate(1-). It is a conjugate base of an erythro-4-hydroxy-L-glutamic acid.
Applications De Recherche Scientifique
1. Enzymatic Activity and Interaction
Erythro-4-hydroxy-L-glutamate(1-) demonstrates significant enzymatic interactions. It was found to be a substrate for glutamate decarboxylase from Escherichia coli, indicating its potential role in biochemical processes involving amino acid transformations. The erythro isomer specifically yielded succinic semialdehyde after hydrolysis, highlighting its distinct biochemical properties compared to other isomers (Vidal-Cros, Gaudry, & Marquet, 1985).
2. Impact on Glutamate Transporters and NMDA Receptors
Research has shown that erythro-4-hydroxy-L-glutamate(1-) affects glutamate transporters and NMDA receptors. This compound inhibited glutamate transporters in rat hippocampal synaptosomes and influenced excitatory amino acid transporters, demonstrating its potential influence on neurotransmission processes. Interestingly, its enantiomers showed differential effects on NMDA receptor agonism, which could be relevant for neurological studies (Foster et al., 2016).
3. Pharmacological Characterization
Erythro-4-hydroxy-L-glutamate(1-) and its analogues have been characterized pharmacologically, particularly at glutamate receptors. This research provides insights into the compound's activity at ionotropic and metabotropic glutamate receptors, contributing to a better understanding of its potential therapeutic applications in neurological disorders (Conti et al., 2007).
4. Inhibitory Effects on Neuronal Activity
The compound has shown inhibitory effects on specific neurons. It was found to inhibit a spontaneously firing neurone in the subesophageal ganglia of an African giant snail, suggesting its potential as a neurotransmitter or neuromodulator in various species (Takeuchi et al., 1975).
5. Potential in Neurotransmitter Synthesis
Research indicates that erythro-4-hydroxy-L-glutamate(1-) could play a role in neurotransmitter synthesis. Studies suggest its involvement in the supply of glutamate for glutathione synthesis in human erythrocytes, emphasizing its importance in maintaining cellular health and function (King & Kuchel, 1985).
6. Relevance in Neurological Disorders
Erythro-4-hydroxy-L-glutamate(1-) has potential implications in the study of neurological disorders. It has been associated with glutamate, a major excitatory neurotransmitter in the brain, and could contribute to understanding the pathophysiology of disorders like epilepsy and neurodegenerative diseases (Meldrum, 2000).
Propriétés
Nom du produit |
erythro-4-hydroxy-L-glutamate(1-) |
|---|---|
Formule moléculaire |
C5H8NO5- |
Poids moléculaire |
162.12 g/mol |
Nom IUPAC |
(2S,4R)-2-azaniumyl-4-hydroxypentanedioate |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/p-1/t2-,3+/m0/s1 |
Clé InChI |
HBDWQSHEVMSFGY-STHAYSLISA-M |
SMILES isomérique |
C([C@@H](C(=O)[O-])[NH3+])[C@H](C(=O)[O-])O |
SMILES |
C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |
SMILES canonique |
C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromo-3-methylphenyl)-4-[(3-methoxypropylamino)methylidene]-5-methyl-3-pyrazolone](/img/structure/B1240086.png)








![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-[[2-[[(Z)-(2,4-dichlorophenyl)methylideneamino]carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B1240106.png)

